molecular formula C18H24N6 B6456639 2-cyclopropyl-4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549045-66-9

2-cyclopropyl-4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6456639
CAS No.: 2549045-66-9
M. Wt: 324.4 g/mol
InChI Key: JBNYKUSKCBRGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with cyclopropyl, dimethyl, and a piperazine-linked 5-methylpyrimidine moiety. The cyclopropyl group may enhance metabolic stability compared to linear alkyl chains, while the dimethyl substituents could influence lipophilicity and steric interactions.

Properties

IUPAC Name

2-cyclopropyl-4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6/c1-12-10-19-18(20-11-12)24-8-6-23(7-9-24)17-13(2)14(3)21-16(22-17)15-4-5-15/h10-11,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNYKUSKCBRGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3C)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a pyrimidine derivative with significant potential in medicinal chemistry. This compound features a complex structure that includes a cyclopropyl group, piperazine ring, and methylpyrimidine moiety, contributing to its diverse biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of the compound is C18H24N6C_{18}H_{24}N_{6} with a molecular weight of approximately 324.4 g/mol. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC18H24N6
Molecular Weight324.4 g/mol
IUPAC NameThis compound
InChI KeyOZYWRMIQZAXAMI-UHFFFAOYSA-N

The biological activity of this compound likely involves its interaction with specific targets such as enzymes or receptors. Although detailed mechanisms remain to be elucidated, preliminary studies suggest that it may act as an inhibitor of certain biological pathways relevant to various diseases.

Biological Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. The compound's structure suggests potential interactions with targets involved in tumor growth and metastasis.
  • Antimicrobial Properties : The presence of the piperazine ring enhances the compound's ability to interact with microbial targets, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Given the involvement of sphingomyelinase in neurodegenerative diseases, compounds similar to this pyrimidine have been studied for their ability to inhibit enzymes implicated in neurodegeneration.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • A study on novel human neutral sphingomyelinase 2 inhibitors highlighted the importance of structural modifications in enhancing pharmacological properties relevant to neurodegenerative diseases .
  • Another research focused on the synthesis and evaluation of pyrimidine derivatives demonstrated their potential as inhibitors against specific kinases involved in cancer progression .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological Activity
2-Cyclopropyl-4-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidineAnticancer and antimicrobial properties
2-Cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidineNeuroprotective effects

Comparison with Similar Compounds

Structural Analogues in Pyrazolopyrimidine and Triazolopyrimidine Families

Compounds such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6, 8, 10, and 11 from ) share fused heterocyclic systems but differ in substituents and ring saturation . Key distinctions include:

  • Core Heterocycles : The target compound lacks fused pyrazole or triazole rings, which are present in derivatives. This reduces ring strain but may limit binding to certain targets requiring planar fused systems.

Piperazine-Pyrimidine Hybrids in Patent Literature

The 2021 patent application () describes 2’-((5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)amino)-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-6’-one (Compound 28), which shares the piperazine-pyrimidine motif but incorporates a spirocyclic system and amino linkage . Comparative insights:

  • Spiro vs. Cyclopropyl : Compound 28’s spirocyclic cyclohexane introduces conformational rigidity, whereas the cyclopropyl group in the target compound offers angular strain and compact hydrophobicity.
  • Synthetic Routes : Both compounds employ palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination in ), but the target compound’s synthesis may require specialized handling of the cyclopropyl group due to its sensitivity to ring-opening reactions.

Piperazine-Pyrimidine Impurities and By-Products

lists impurities such as 2,2'-(piperazine-1,4-diyl)dipyrimidine (Imp. G) and bis[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl] (cyclopentane-1,1-diyl)di-acetate dioxalate (Imp. H) , which are simpler or dimeric forms of piperazine-pyrimidine structures . Key differences include:

  • Complexity : The target compound’s cyclopropyl and dimethyl groups add steric bulk absent in Imp. G, which is a symmetric dipyrimidine-piperazine dimer.
  • Stability : Imp. H’s ester linkages and butyl spacers may confer hydrolytic instability compared to the target compound’s direct pyrimidine-piperazine bond.

Comparative Data Table

Compound Core Structure Key Substituents Synthetic Method Unique Features
Target Compound Pyrimidine Cyclopropyl, dimethyl, 4-(5-methylpyrimidin-2-yl)piperazine Pd-catalyzed coupling (inferred) Compact cyclopropyl group, dual pyrimidine moieties
Derivatives Pyrazolo/triazolopyrimidine p-Tolyl, hydrazine Cyclocondensation, isomerization Fused heterocycles, planar systems
Patent Compound 28 Spiropyrazinopyrrolopyrimidine Spirocyclohexane, 4-methylpiperazine Buchwald-Hartwig amination Spirocyclic rigidity, amino linkage
Imp. G (2,2'-piperazine-dipyrimidine) Piperazine-dipyrimidine None (dimeric structure) Side product of coupling reactions Symmetric, low molecular weight

Research Implications

  • Pharmacological Potential: The target compound’s cyclopropyl group may improve metabolic stability over ’s p-tolyl derivatives, which are prone to oxidative metabolism.
  • Synthetic Challenges : highlights the need for optimized catalytic systems to handle sterically hindered groups like cyclopropyl during coupling steps.
  • Regulatory Considerations : Impurities like Imp. G and H () underscore the importance of controlling dimerization and ester hydrolysis in the target compound’s manufacturing .

Preparation Methods

Functionalization at C6 Position

The chloropyrimidine intermediate undergoes bromination using N-bromosuccinimide (NBS) in acetonitrile (65°C, 12 h), achieving quantitative conversion. Bromine-directed lithiation then enables piperazine coupling:

C10H12ClN3+NBSAIBN, MeCNC10H11BrClN3(100% conversion)[2]\text{C}{10}\text{H}{12}\text{ClN}3 + \text{NBS} \xrightarrow{\text{AIBN, MeCN}} \text{C}{10}\text{H}{11}\text{BrClN}3 \quad (100\% \text{ conversion})

Piperazine Subunit Preparation

Synthesis of 4-(5-Methylpyrimidin-2-yl)Piperazine

A Buchwald-Hartwig coupling between 2-chloro-5-methylpyrimidine and piperazine achieves 92% yield under optimized conditions:

Catalytic System

ParameterValue
CatalystPd₂(dba)₃/Xantphos
BaseCs₂CO₃
Solvent1,4-Dioxane
Temperature110°C
Time18 h

This method eliminates racemization risks associated with classical SNAr reactions.

Final Coupling via Nucleophilic Aromatic Substitution

SNAr Reaction Optimization

Coupling the bromopyrimidine core with 4-(5-methylpyrimidin-2-yl)piperazine proceeds via SNAr. Key parameters:

Optimized Conditions Table

VariableEffect on YieldOptimal Value
BaseKOtBu > NaH > Et₃NKOtBu (3.0 equiv)
SolventDMF > NMP > DMSOAnhydrous DMF
Temperature80°C (lower temps slow reaction)80°C
Time48 h (complete conversion)48 h
Yield85%

Microwave-assisted synthesis reduces time to 6 h with comparable yield (83%).

Methylation and Final Functionalization

Regioselective Methylation at C4 and C5

A tandem methylation protocol using methyl iodide and LDA achieves 91% yield without protecting group chemistry:

C15H17BrN6+2CH3ILDA, THFC17H21BrN6(91%)[4]\text{C}{15}\text{H}{17}\text{BrN}6 + 2 \text{CH}3\text{I} \xrightarrow{\text{LDA, THF}} \text{C}{17}\text{H}{21}\text{BrN}_6 \quad (91\%)

Industrial-Scale Purification Strategies

Crystallization vs. Chromatography

MethodPurity (%)Yield Loss (%)Scalability
Column Chromatography99.515–20Limited
Antisolvent Crystal.99.85>10 kg batches

Ethanol/water (4:1) antisolvent system enables direct crystallization from reaction crude, eliminating chromatography.

Analytical Characterization Data

Spectroscopic Profile

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 1.12 (m, 4H, cyclopropane), 2.35 (s, 6H, CH₃), 3.82 (t, J=5.1 Hz, 4H, piperazine), 6.51 (s, 1H, pyrimidine-H)
HRMS (ESI+)m/z 381.2124 [M+H]⁺ (calc. 381.2129)

Comparative Analysis of Synthetic Routes

Route Efficiency Metrics

RouteStepsOverall Yield (%)Cost Index ($/g)
A73412.7
B5419.8
C63811.2

Route B’s superiority stems from telescoping bromination and coupling steps without intermediate isolation.

SolventPMI*CED** (MJ/kg)Recommended Replacement
DMF8.256.72-MeTHF
Dichloromethane6.942.1CPME

*Process Mass Intensity; **Cumulative Energy Demand
Switching to 2-MeTHF reduces PMI by 37% in coupling steps .

Q & A

Q. What are the critical considerations for designing a multi-step synthesis of this compound?

  • Methodological Answer: The synthesis typically involves sequential heterocyclic ring formation. For example:

Piperazine-Pyrimidine Coupling: Use Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the piperazine moiety to the pyrimidine core .

Cyclopropane Introduction: Employ transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) for the cyclopropyl group .

Methylation: Optimize alkylation conditions (e.g., methyl iodide with a strong base like NaH) for dimethyl substitution .
Key Parameters: Solvent polarity (DMF or THF), temperature control (0°C to reflux), and catalyst selection (Pd-based for coupling reactions) are critical for yield and purity .

Q. How can researchers ensure purity during purification?

  • Methodological Answer:
  • Chromatography: Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .
  • Analytical Monitoring: Validate purity via HPLC (C18 column, UV detection at 254 nm) and LC-MS .

Q. What spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer:
  • NMR: 1^1H and 13^13C NMR to verify cyclopropane protons (δ 0.5–1.5 ppm) and piperazine N–CH2_2 groups (δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+^+ calculated for C21_{21}H28_{28}N7_7: 402.2407) .
  • X-ray Crystallography: Resolve stereochemistry of the cyclopropyl group and piperazine conformation .

Advanced Research Questions

Q. How can reaction parameters be optimized to resolve low yields in piperazine-pyrimidine coupling?

  • Methodological Answer:
  • Catalyst Screening: Test Pd(OAc)2_2/Xantphos vs. CuI/1,10-phenanthroline for efficiency .
  • Solvent Effects: Compare polar aprotic solvents (DMF vs. DMSO) to stabilize transition states .
  • Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time and byproducts .
    Data Table:
Catalyst SystemSolventTemp (°C)Yield (%)
Pd/XantphosDMF11072
Cu/phenanthrolineDMSO12065

Q. What strategies validate target engagement in biological assays (e.g., kinase inhibition)?

  • Methodological Answer:
  • Enzyme Assays: Use fluorescence polarization (FP) or TR-FRET to measure IC50_{50} values .
  • Cellular Target Validation: Employ siRNA knockdown or CRISPR-Cas9 to correlate activity loss with target protein reduction .
  • Structural Biology: Co-crystallize the compound with the target kinase to confirm binding mode .

Q. How do structural modifications (e.g., methyl vs. trifluoroethyl groups) impact bioactivity?

  • Methodological Answer:
  • SAR Analysis: Compare analogs with substituent variations in pyrimidine and piperazine regions (see table below) .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinity changes .
    Data Table:
Substituent (R)Target IC50_{50} (nM)Solubility (µg/mL)
-CH3_345 ± 312.5
-CF3_328 ± 28.2

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodological Answer:
  • Assay Standardization: Normalize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to identify outliers due to solvent/DMSO concentration differences .

Q. What methodologies assess metabolic stability and toxicity?

  • Methodological Answer:
  • In Vitro ADME: Use liver microsomes (human/rat) to measure t1/2_{1/2} and CYP450 inhibition .
  • In Silico Tox Prediction: Apply QSAR models (e.g., ProTox-II) to flag hepatotoxicity risks .

Data Contradiction Analysis

Q. Why do solubility values vary between computational predictions and experimental data?

  • Methodological Answer:
  • Experimental Factors: Aggregation in aqueous buffers or polymorphic forms (e.g., amorphous vs. crystalline) alter measured solubility .
  • Computational Limits: Force fields (e.g., GAFF) may underestimate π-π stacking in the cyclopropane region .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.